molecular formula C14H17ClN2 B8524288 5-Chloro-2-(3,5-dimethyl-piperidin-1-yl)-benzonitrile

5-Chloro-2-(3,5-dimethyl-piperidin-1-yl)-benzonitrile

Cat. No.: B8524288
M. Wt: 248.75 g/mol
InChI Key: RTCOQDDCSPURHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(3,5-dimethyl-piperidin-1-yl)-benzonitrile is a useful research compound. Its molecular formula is C14H17ClN2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

5-chloro-2-(3,5-dimethylpiperidin-1-yl)benzonitrile

InChI

InChI=1S/C14H17ClN2/c1-10-5-11(2)9-17(8-10)14-4-3-13(15)6-12(14)7-16/h3-4,6,10-11H,5,8-9H2,1-2H3

InChI Key

RTCOQDDCSPURHE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C(C=C2)Cl)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-fluoro-benzonitrile (0.700 g, 4.499 mmol) in anhydrous DMF (8.0 mL) was added 3,5-dimethylpiperdine (0.713 g, 6.299 mmol) and cesium carbonate (4.30 g, 13.497 mmol). The reaction mixture was heated at 80 C for 2 h. Upon cooling to rt, water and ethylacetate was added. The organic layer was separated and the aqueous layer was extracted twice with ethyl acetate. To the combined organic layer was added ether and the organic layer was washed with water and brine, dried (Na2SO4) and concentrated under reduced pressure to give 1.15 g (96%) of 5-chloro-2-(3,5-dimethyl-piperidin-1-yl)-benzonitrile as solid. LCMS 249(M+1)+. The compound was >98% purity and was hence used directly for the next step
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.713 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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